1-(Cyclohex-1-en-1-yl)-4-fluorobenzene
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Overview
Description
1-(Cyclohex-1-en-1-yl)-4-fluorobenzene is an organic compound that features a cyclohexene ring attached to a fluorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene typically involves the reaction of cyclohexene with 4-fluorobenzene under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where cyclohexene is reacted with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts and solvents may be explored to improve the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, H2 with Pd/C catalyst.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products:
Oxidation: Cyclohex-1-en-1-yl-4-fluorobenzene ketone or alcohol.
Reduction: Cyclohexane-1-yl-4-fluorobenzene.
Substitution: 1-(Cyclohex-1-en-1-yl)-4-methoxybenzene or other substituted derivatives.
Scientific Research Applications
1-(Cyclohex-1-en-1-yl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
- 1-(Cyclohex-1-en-1-yl)morpholine
- 1-(Cyclohex-1-en-1-yl)pyrrolidine
- 1-(Cyclohex-1-en-1-yl)piperidine
Comparison: 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated analogs. The fluorine atom can influence the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
1546-11-8 |
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Molecular Formula |
C12H13F |
Molecular Weight |
176.23 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-4-fluorobenzene |
InChI |
InChI=1S/C12H13F/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2 |
InChI Key |
HLNMYSOLNWUXHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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